CYP2A6 Inhibitory Potency: 6,7-Dihydroxy-8-methoxycoumarin vs. 6,7-Dihydroxycoumarin (Esculetin)
6,7-Dihydroxy-8-methoxycoumarin (fraxidin) exhibits substantially weaker inhibition of human CYP2A6 compared to the structurally related 6,7-dihydroxycoumarin (esculetin). In inhibition assays measuring CYP2A6-mediated coumarin 7-hydroxylation, fraxidin demonstrated IC50 values of 25 µM [1] and 61.2 µM [2] in recombinant enzyme systems. In contrast, 6,7-dihydroxycoumarin (esculetin), which lacks the 8-methoxy group, potently inhibits CYP2A6 with an IC50 of 0.39 µM and Ki of 0.25 µM [3]. The addition of the 8-methoxy substituent reduces CYP2A6 inhibitory potency by a factor of approximately 64 to 156.
| Evidence Dimension | CYP2A6 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 25 µM (25,000 nM); IC50 = 61.2 µM (61,200 nM) |
| Comparator Or Baseline | 6,7-Dihydroxycoumarin (esculetin): IC50 = 0.39 µM, Ki = 0.25 µM |
| Quantified Difference | 64-fold to 156-fold lower inhibitory potency for fraxidin relative to esculetin |
| Conditions | Human CYP2A6 expressed in insect cell microsomes; coumarin 7-hydroxylation assay; preincubation 5-30 min |
Why This Matters
For applications where minimal CYP2A6-mediated drug interaction is critical, the substantially reduced CYP inhibition of fraxidin (relative to esculetin) offers a therapeutically relevant advantage and should guide procurement decisions based on the desired metabolic interaction profile.
- [1] BindingDB. BDBM50432669 (CHEMBL2347915): IC50 = 25 µM for CYP2A6-mediated coumarin 7-hydroxylation. View Source
- [2] TargetMine. Activity Report ID 157012659: IC50 = 61.2 µM for human CYP2A6 inhibition (ChEMBL:CHEMBL3640779). View Source
- [3] Yamaguchi Y, et al. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. 2019. View Source
